molecular formula C13H22N2O4S2 B145175 Bis(cyclohexylsulfonyl)diazomethane CAS No. 138529-81-4

Bis(cyclohexylsulfonyl)diazomethane

Cat. No. B145175
M. Wt: 334.5 g/mol
InChI Key: GLGXSTXZLFQYKJ-UHFFFAOYSA-N
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Patent
US05350660

Procedure details

Using diisopropylketone, the reaction was carried out in the same manner as described in Synthesis Example 9, (2) and (3). The crude solid was recrystallized from n-hexane/benzene to afford 2,4-dimethyl-2-(p-toluenesulfonyl)pentan-3-one as white leaflets.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]([CH:6]([CH3:8])[CH3:7])=[O:5])([CH3:3])[CH3:2].[C:9]1([CH3:32])[CH:14]=[CH:13][C:12]([S:15](OCC2C([N+]([O-])=O)=CC=CC=2[N+]([O-])=O)(=[O:17])=[O:16])=[CH:11][CH:10]=1.C1(S(C(S(C2CCCCC2)(=O)=O)=[N+]=[N-])(=O)=O)CCCCC1>>[CH3:2][C:1]([S:15]([C:12]1[CH:13]=[CH:14][C:9]([CH3:32])=[CH:10][CH:11]=1)(=[O:17])=[O:16])([C:4](=[O:5])[CH:6]([CH3:8])[CH3:7])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C(=O)C(C)C
Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude solid was recrystallized from n-hexane/benzene

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C(C(C)C)=O)S(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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